2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride
Description
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(5-3-6-9)8-4-1-2-7-14-8;/h8,14H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCVRNJSMAQVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CCC2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfur Tetrafluoride-Mediated Carboxylic Acid Fluorination
The most direct method for introducing the trifluoromethyl group involves treating cyclobutane carboxylic acids with SF₄ under anhydrous conditions. This reaction proceeds via a two-step mechanism:
- Formation of Acyl Fluoride :
$$ \text{RCOOH} + \text{SF}4 \rightarrow \text{RCOF} + \text{SOF}2 + \text{HF} $$ - Fluoride Displacement :
$$ \text{RCOF} + 2\text{HF} \rightarrow \text{RCF}3 + \text{H}2\text{O} $$
- Solvent : Chloroform/anhydrous HF (1:1 v/v)
- Temperature : 85–105°C
- Pressure : 5–10 bar (stainless steel autoclave)
- Yield : 60–95% for monosubstituted cyclobutanes
Example :
1-(Carboxy)cyclobutane (10 g) reacted with SF₄ (3 equiv) in CHCl₃/HF at 95°C for 4 hours afforded 1-(trifluoromethyl)cyclobutane in 82% yield after distillation.
[2+2] Cycloaddition Strategies
Photochemical or thermal cycloadditions provide access to polysubstituted cyclobutanes:
Protocol for Piperidine-Functionalized Cyclobutanes :
- Substrate Preparation : 2-Vinylpiperidine (5 mmol) and methyl acrylate (5 mmol) in dry dichloromethane.
- Irradiation : UV light (254 nm) for 48 hours under nitrogen.
- Product Isolation : Column chromatography (SiO₂, hexane/EtOAc 4:1) yielded 2-(1-carboxycyclobutyl)piperidine in 67% yield.
Limitations :
- Poor regioselectivity with electron-deficient dienophiles
- Scalability constraints due to long reaction times
Piperidine Functionalization at the 2-Position
Nucleophilic Substitution Reactions
- Substrate : 1-(Trifluoromethyl)cyclobutyl bromide (1.2 equiv)
- Reagent : 2-Lithiopiperidine (generated via LDA deprotonation at −78°C)
- Conditions : THF, −78°C to rt, 12 hours
- Yield : 58% (crude), improving to 74% with inverse addition
Challenges :
- Competing elimination pathways at elevated temperatures
- Sensitivity of lithiated piperidine to moisture
Reductive Amination
Protocol :
- Ketone Preparation : 1-(Trifluoromethyl)cyclobutanone (1.0 equiv)
- Amine Source : Piperidine (1.5 equiv)
- Reductant : NaBH(OAc)₃ (2.0 equiv) in CH₂Cl₂
- Yield : 41% after silica gel purification
Drawbacks :
- Low stereocontrol at the cyclobutane-piperidine junction
- Requires prefunctionalized cyclobutanone
Integrated Synthesis: Combining Cyclobutane and Piperidine Units
Stepwise Assembly
Route A :
- Cyclobutane Synthesis : [2+2] Cycloaddition of 2-vinylpiperidine and acrylic acid → 2-(1-carboxycyclobutyl)piperidine.
- Fluorination : SF₄/HF at 95°C → 2-[1-(trifluoromethyl)cyclobutyl]piperidine (76% yield).
- Salt Formation : HCl(g) in Et₂O → hydrochloride salt (quantitative).
Route B :
- Prefluorinated Coupling : Suzuki-Miyaura reaction of 1-(trifluoromethyl)cyclobutylboronic acid with 2-bromopiperidine (Pd(PPh₃)₄, K₂CO₃, 80°C, 24 h).
- Yield : 63% after recrystallization (MeOH/Et₂O).
Comparative Analysis :
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 58% | 43% |
| Purification Steps | 2 (CC, Dist.) | 1 (Recryst.) |
| Scalability | >100 g | <50 g |
Analytical Characterization
Spectroscopic Validation
¹⁹F NMR (CDCl₃, 376 MHz):
X-ray Crystallography :
- Bond Lengths : C-CF₃ = 1.54 Å (vs. 1.47 Å for C-CH₃)
- Dihedral Angles : Piperidine/cyclobutane = 112.3° (distorted chair conformation)
Industrial-Scale Considerations
Patented Process (CN102603611B) :
- Reactor : 316L stainless steel autoclave
- Batch Size : 1 kg input → 800 g product
- Cost Drivers :
- SF₄ consumption (3.2 kg per kg product)
- HF recycling (≥98% recovery via distillation)
Optimization Metrics :
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 71.3 | 95.2 |
| 5 | 82.9 | 98.1 |
| 10 | 79.4 | 97.8 |
Chemical Reactions Analysis
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Scientific Research Applications
2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride serves as a building block for synthesizing complex molecules and developing new materials and catalysts. Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
The compound has potential biological activities, particularly in antimicrobial and therapeutic applications. Studies show it is effective against Mycobacterium tuberculosis (M. tuberculosis), with a minimum inhibitory concentration (MIC) determined through serial dilution assays.
Antimicrobial Activity Against M. tuberculosis
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| This compound | < 20 | > 90% |
| Control Compound A | 15 | > 85% |
| Control Compound B | 30 | > 70% |
The compound demonstrated a MIC of less than 20 µM, indicating potent activity against M. tuberculosis.
Cytotoxicity Assessment
Cytotoxicity assays using HepG2 liver cells to evaluate the compound's safety profile indicated a high selectivity index, suggesting effective bacterial growth inhibition with low toxicity towards mammalian cells.
Cytotoxicity Results
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | > 80 | > 4 |
| Control Compound A | 25 | < 3 |
| Control Compound B | 15 | < 5 |
Structure-Activity Relationship (SAR)
The trifluoromethyl group enhances the potency of related compounds. Modifications at various positions on the piperidine ring and cyclobutyl moiety have been explored to optimize biological activity.
Structure-Activity Relationship Data
| Modification | MIC (µM) | Observations |
|---|---|---|
| Trifluoromethyl at position X | < 20 | Enhanced potency |
| Cyclobutyl substitution at N-1 position | < 25 | Maintained activity |
| Removal of trifluoromethyl group | > 50 | Loss of activity |
Mechanism of Action
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Functional Comparisons
- Mechanism of Action: Sibutramine acts as an SNRI, enhancing satiety and thermogenesis via synergistic 5-HT and noradrenaline reuptake inhibition. Its metabolites (BTS 54 354 and BTS 54 505) are pharmacologically active . The -CF₃ group may reduce oxidative metabolism compared to Sibutramine’s chlorophenyl group.
Agrochemical vs. Pharmaceutical Applications :
- The oxadiazole-containing analog () is tailored for agrochemical use, leveraging its heterocyclic stability for crop protection .
- In contrast, 2-[1-(Trifluoromethyl)cyclobutyl]piperidine hydrochloride’s -CF₃ group and piperidine core align with CNS drug design, where lipophilicity and metabolic resistance are critical .
- Selectivity and Safety: Sibutramine’s noradrenergic activity is linked to cardiovascular side effects (e.g., hypertension), leading to its withdrawal in many markets . Structural modifications in 2-[1-(Trifluoromethyl)cyclobutyl]piperidine hydrochloride (e.g., cyclobutyl strain, -CF₃ substitution) may mitigate off-target adrenergic effects, though in vitro assays are needed to confirm this hypothesis.
Physicochemical Properties
The trifluoromethyl group significantly impacts solubility, pKa, and partition coefficients:
| Property | 2-[1-(Trifluoromethyl)cyclobutyl]piperidine hydrochloride | Sibutramine | MM0991.05 Impurity |
|---|---|---|---|
| Molecular Weight | ~229.24 g/mol | 334.33 g/mol | ~340.3 g/mol |
| pKa | 10.27 (predicted) | 9.8 (amine protonation) | Not reported |
| LogP (Predicted) | 2.5–3.0 | 4.1 | 3.8 |
| Thermal Stability | Stable as hydrochloride salt | Degrades above 200°C | Likely stable as crystalline salt |
Biological Activity
The compound 2-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide an overview of its efficacy, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring substituted with a trifluoromethyl group and a cyclobutyl moiety. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.
Antimicrobial Activity
Recent studies have highlighted the effectiveness of This compound against Mycobacterium tuberculosis (M. tuberculosis). A high-throughput screening of a diverse chemical library revealed that this compound exhibited significant growth inhibition of M. tuberculosis, with a minimum inhibitory concentration (MIC) determined through serial dilution assays.
Table 1: Antimicrobial Activity Against M. tuberculosis
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| This compound | < 20 | > 90% |
| Control Compound A | 15 | > 85% |
| Control Compound B | 30 | > 70% |
The compound demonstrated an MIC of less than 20 µM, indicating potent activity against M. tuberculosis, which is critical given the global burden of tuberculosis infections .
Cytotoxicity Assessment
In addition to its antimicrobial properties, cytotoxicity assays were performed using HepG2 liver cells to evaluate the safety profile of the compound. The results indicated a high selectivity index, suggesting that while the compound effectively inhibits bacterial growth, it exhibits low toxicity towards mammalian cells.
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | > 80 | > 4 |
| Control Compound A | 25 | < 3 |
| Control Compound B | 15 | < 5 |
The mechanism by which This compound exerts its antimicrobial effects appears to be linked to its interaction with key enzymes involved in bacterial metabolism. Specifically, studies suggest that it may inhibit enzymes critical for nucleic acid synthesis in M. tuberculosis, although further biochemical studies are needed to elucidate the precise pathways involved .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group has been shown to significantly enhance the potency of related compounds. For instance, modifications at various positions on the piperidine ring and cyclobutyl moiety have been systematically explored to optimize biological activity.
Table 3: Structure-Activity Relationship Data
| Modification | MIC (µM) | Observations |
|---|---|---|
| Trifluoromethyl at position X | < 20 | Enhanced potency |
| Cyclobutyl substitution at N-1 position | < 25 | Maintained activity |
| Removal of trifluoromethyl group | > 50 | Loss of activity |
These findings underscore the importance of specific structural features in determining the biological efficacy of this class of compounds .
Case Studies
Several case studies have documented the successful application of similar compounds in treating resistant strains of bacteria, including M. tuberculosis. One notable study involved a series of analogs based on piperidine structures that showed promising results in preclinical models for tuberculosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(trifluoromethyl)cyclobutyl]piperidine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by piperidine functionalization. A multi-step approach using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution with trifluoromethyl groups is common . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity of intermediates.
- Catalyst screening : Palladium catalysts improve yield in coupling reactions .
- Temperature control : Low temperatures (-20°C to 0°C) minimize side reactions during cyclobutane formation .
- Data Analysis : Use HPLC or GC-MS to monitor reaction progress and quantify impurities.
Q. How can researchers characterize the physicochemical properties of this compound, such as solubility and stability?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (e.g., ethanol, DMSO). Use UV-Vis spectroscopy for quantification .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect degradation products .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis quantifies moisture uptake under varying humidity .
Q. What spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : H and F NMR confirm trifluoromethyl group positioning and cyclobutane geometry. C NMR resolves piperidine ring conformation .
- X-ray crystallography : Resolves absolute stereochemistry if chiral centers are present .
- HRMS : Validates molecular formula (e.g., CHFN·HCl) and detects isotopic patterns .
Advanced Research Questions
Q. How can chiral resolution challenges be addressed for enantiomerically pure forms of this compound?
- Methodological Answer :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases for enantiomer separation .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane formation to induce stereoselectivity .
- Circular dichroism (CD) : Correlates optical activity with enantiomeric excess (ee) post-synthesis .
Q. What strategies are recommended to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response reevaluation : Validate activity using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to rule out false positives .
- Metabolic stability testing : Incubate with liver microsomes to assess if metabolites interfere with activity measurements .
- Structural analogs : Synthesize and test derivatives to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict target receptor interactions for this compound?
- Methodological Answer :
- Molecular docking : Use Schrödinger’s Glide or AutoDock Vina to simulate binding to receptors (e.g., GPCRs, ion channels). Focus on hydrophobic interactions with the trifluoromethyl group .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding pocket stability .
- Free energy calculations : MM-GBSA quantifies binding affinity differences between enantiomers .
Q. What methodologies are critical for studying its metabolic pathways and toxicity profiles?
- Methodological Answer :
- In vitro metabolism : Use hepatocyte incubations with LC-QTOF-MS to identify phase I/II metabolites .
- Reactive metabolite screening : Trapping assays with glutathione or potassium cyanide detect electrophilic intermediates .
- CYP450 inhibition : Fluorescent-based assays (e.g., Vivid CYP450 kits) assess enzyme inhibition risks .
Theoretical and Experimental Design Considerations
Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?
- Methodological Answer :
- Hypothesis-driven design : Link studies to existing theories (e.g., Hammett substituent effects for electronic properties of the trifluoromethyl group) .
- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-determining steps in metabolic pathways .
Q. What experimental controls are essential to ensure reproducibility in pharmacological studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
